molecular formula C16H13Cl3FN3OS B11717247 N-(2,2,2-Trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide

N-(2,2,2-Trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide

Katalognummer: B11717247
Molekulargewicht: 420.7 g/mol
InChI-Schlüssel: XNBFVVLQMNQIGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2,2-Trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide typically involves multiple steps:

    Formation of the thiourea derivative: This step involves the reaction of 4-fluoroaniline with thiophosgene to form the corresponding thiourea derivative.

    Alkylation: The thiourea derivative is then alkylated with 2,2,2-trichloroethylamine under basic conditions to form the intermediate compound.

    Amidation: Finally, the intermediate is reacted with benzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2,2-Trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(2,2,2-Trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,2,2-Trichloro-1-(3-phenyl-thioureido)-ethyl)-benzamide
  • N-(2,2,2-Trichloro-1-(3-(4-chloro-phenyl)-thioureido)-ethyl)-benzamide
  • N-(2,2,2-Trichloro-1-(3-(4-methyl-phenyl)-thioureido)-ethyl)-benzamide

Uniqueness

N-(2,2,2-Trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide is unique due to the presence of the 4-fluoro-phenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C16H13Cl3FN3OS

Molekulargewicht

420.7 g/mol

IUPAC-Name

N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H13Cl3FN3OS/c17-16(18,19)14(22-13(24)10-4-2-1-3-5-10)23-15(25)21-12-8-6-11(20)7-9-12/h1-9,14H,(H,22,24)(H2,21,23,25)

InChI-Schlüssel

XNBFVVLQMNQIGC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.